Arsenenous acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

arsenous acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsHO2/c2-1-3/h(H,2,3) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTRYVMKFMUJLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

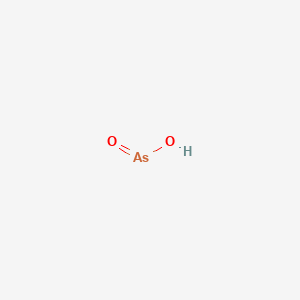

O[As]=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsHO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30160267, DTXSID10420098 | |

| Record name | Arsenenous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | arsinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.928 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13768-07-5, 25666-20-0 | |

| Record name | Arsenenous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013768075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenenous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | arsinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Laboratory Synthesis of Arsenous Acid from Arsenic Trioxide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of arsenous acid from arsenic trioxide for laboratory applications. It covers the fundamental chemical principles, quantitative data, detailed experimental protocols, and the relevance of this process in the context of pharmaceutical research. Arsenic compounds are extremely toxic and carcinogenic; all handling and synthesis must be performed by qualified personnel in a controlled laboratory setting with appropriate personal protective equipment and engineering controls.

Introduction and Chemical Principles

Arsenous acid, with the chemical formula As(OH)₃, is an inorganic compound that exists in aqueous solutions.[1] It is formed through the hydrolysis of arsenic trioxide (As₂O₃), a process of significant interest in both chemistry and medicine.[2] Arsenic trioxide itself is an amphoteric oxide that is sparingly and slowly soluble in water.[2][3] The dissolution process is an equilibrium reaction where arsenic trioxide reacts with water to form arsenous acid.

The chemical equation for this hydrolysis is: As₂O₃(s) + 3H₂O(l) ⇌ 2As(OH)₃(aq)

In its solid state and in the gas phase below 800 °C, arsenic trioxide primarily exists with the molecular formula As₄O₆, which consists of a cage-like structure.[3] Therefore, the hydrolysis can also be represented as: As₄O₆(s) + 6H₂O(l) ⇌ 4As(OH)₃(aq)

The resulting solution is weakly acidic, with a first pKa of 9.2.[1] It is important to note that arsenous acid has not been isolated as a pure, stable solid; upon evaporation of its aqueous solution, arsenic trioxide is recovered.[4]

In the field of drug development, arsenic trioxide (marketed as Trisenox®) is a chemotherapeutic agent used to treat acute promyelocytic leukemia (APL).[5] Upon administration, the arsenic trioxide is hydrolyzed in vivo to its pharmacologically active form, arsenous acid, which is believed to induce apoptosis (programmed cell death) in cancer cells.[2]

Quantitative Data

The physical and chemical properties of arsenic trioxide and arsenous acid are crucial for laboratory synthesis and application. The data below is compiled from various chemical reference sources.

| Property | Arsenic Trioxide (As₂O₃) | Arsenous Acid (As(OH)₃) |

| Molar Mass | 197.84 g/mol (As₂O₃); 395.68 g/mol (As₄O₆)[3] | 125.94 g/mol [1] |

| Appearance | White or transparent, glassy amorphous lumps or crystalline powder.[2] | Exists only in aqueous solutions.[1] |

| Melting Point | 312.2 °C (cubic form)[3] | Not applicable |

| Boiling Point | 465 °C[3] | Not applicable |

| Solubility in Water | Slightly soluble; dissolution is slow.[2] 2.1 g / 100 mL at 25 °C 5.6 g / 100 mL at 75 °C[4] | Soluble in water.[6] |

| Acidity (pKa) | Not applicable | pKa₁ = 9.2[1] |

| Structure | Two main crystalline forms: cubic (arsenolite) and monoclinic (claudetite).[3] | Pyramidal molecule with C₃ᵥ symmetry in solution.[1] |

Experimental Protocol: Preparation of an Aqueous Arsenous Acid Solution

This protocol describes the preparation of a saturated aqueous solution of arsenous acid by dissolving arsenic trioxide in water with the aid of heat.

3.1 Safety Precautions

-

Extreme Toxicity: Arsenic trioxide is a confirmed human carcinogen, highly toxic if swallowed or inhaled, and corrosive.[7]

-

Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of dust.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and nitrile gloves. Avoid all direct contact.[7]

-

Waste Disposal: All arsenic-containing waste must be collected and disposed of as hazardous chemical waste according to institutional and regulatory guidelines.

3.2 Materials and Equipment

-

Arsenic trioxide (As₂O₃), analytical grade

-

Deionized or distilled water

-

Beaker or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Thermometer

-

Analytical balance

-

Volumetric flask

-

Filter paper and funnel (for clarification, if needed)

3.3 Procedure

-

Weighing: In a chemical fume hood, carefully weigh the desired amount of arsenic trioxide. For example, to prepare 100 mL of a ~0.2 M solution (approx. 2 g/100 mL), weigh approximately 2.0 g of As₂O₃.

-

Dissolution: Transfer the weighed As₂O₃ to a beaker containing approximately 80 mL of deionized water and a magnetic stir bar.

-

Heating: Place the beaker on a hot plate with magnetic stirring. Gently heat the suspension to approximately 75 °C while stirring continuously.[8] Do not boil. The solubility of arsenic trioxide increases significantly with temperature.[4]

-

Monitoring: Continue heating and stirring until the arsenic trioxide has completely dissolved. This process can be slow.[4] The solution should become clear.

-

Cooling: Once dissolved, turn off the heat and allow the solution to cool slowly to room temperature.

-

Volume Adjustment: Carefully transfer the cooled solution to a 100 mL volumetric flask. Rinse the beaker with small portions of deionized water and add the rinsings to the flask, being careful not to exceed the calibration mark. Add deionized water to bring the final volume to exactly 100 mL.

-

Storage: Stopper the flask and invert several times to ensure homogeneity. Transfer the resulting arsenous acid solution to a clearly labeled, sealed container for storage.

Visualizations: Workflows and Pathways

4.1 Experimental Workflow for Synthesis

Caption: Workflow for the Synthesis of Arsenous Acid Solution

4.2 Hydrolysis and In-Vivo Action

Caption: Mechanism of Arsenic Trioxide as a Chemotherapeutic Agent

References

- 1. Arsenous acid - Wikipedia [en.wikipedia.org]

- 2. Arsenic Trioxide | As2O3 | CID 14888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Arsenic trioxide - Wikipedia [en.wikipedia.org]

- 4. Chemistry of Arsenic - Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Arsenic_trioxide [chemeurope.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. ICSC 0378 - ARSENIC TRIOXIDE [inchem.org]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to the pKa and Aqueous Speciation of Arsenous Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constants (pKa) of arsenous acid (H₃AsO₃) and its resulting aqueous speciation at different pH levels. This information is critical for professionals in various scientific fields, including environmental science, toxicology, and pharmaceutical development, where the mobility, bioavailability, and reactivity of arsenic are of paramount concern.

Acid Dissociation Constants (pKa) of Arsenous Acid

Arsenous acid is a weak triprotic acid, though in most practical scenarios, only the first dissociation is significant under typical environmental and physiological pH conditions. The dissociation occurs in a stepwise manner, with each step characterized by a specific acid dissociation constant (pKa).

The most commonly cited pKa value for the first dissociation of arsenous acid is approximately 9.2.[1] This value indicates that arsenous acid is a very weak acid, remaining predominantly in its undissociated form in acidic and neutral solutions. The subsequent pKa values are less frequently reported and are generally observed at very high pH levels.

| Dissociation Step | Equilibrium Reaction | pKa Value |

| First Dissociation (pKa₁) | H₃AsO₃ ⇌ H₂AsO₃⁻ + H⁺ | ~9.2 |

| Second Dissociation (pKa₂) | H₂AsO₃⁻ ⇌ HAsO₃²⁻ + H⁺ | ~12.1 |

| Third Dissociation (pKa₃) | HAsO₃²⁻ ⇌ AsO₃³⁻ + H⁺ | ~13.4 |

Note: The pKa values can vary slightly depending on the temperature, ionic strength, and the specific experimental method used for their determination.

Aqueous Speciation of Arsenous Acid at Different pH

The speciation of arsenous acid in an aqueous solution is highly dependent on the pH. The fractional distribution of each arsenite species can be calculated using the Henderson-Hasselbalch equation.

Key Species:

-

H₃AsO₃ (arsenous acid): The fully protonated, neutral species. It is the dominant form in acidic and neutral solutions (pH < 9.2).

-

H₂AsO₃⁻ (dihydrogen arsenite): The anionic species formed after the first dissociation. Its concentration becomes significant as the pH approaches and exceeds pKa₁.

-

HAsO₃²⁻ (hydrogen arsenite): The dianionic species, which becomes relevant at very high pH values (pH > 12).

-

AsO₃³⁻ (arsenite): The trianionic species, present in extremely alkaline conditions.

The following table summarizes the approximate mole fraction of each arsenite species at various pH values.

| pH | Mole Fraction H₃AsO₃ | Mole Fraction H₂AsO₃⁻ | Mole Fraction HAsO₃²⁻ | Mole Fraction AsO₃³⁻ |

| 2.0 | >0.999 | <0.001 | ~0 | ~0 |

| 4.0 | >0.999 | <0.001 | ~0 | ~0 |

| 6.0 | ~0.999 | ~0.001 | ~0 | ~0 |

| 8.0 | ~0.94 | ~0.06 | ~0 | ~0 |

| 9.2 | ~0.50 | ~0.50 | <0.001 | ~0 |

| 10.0 | ~0.14 | ~0.86 | <0.001 | ~0 |

| 11.0 | ~0.02 | ~0.98 | ~0.01 | ~0 |

| 12.1 | <0.01 | ~0.49 | ~0.50 | <0.01 |

| 13.0 | <0.01 | ~0.11 | ~0.88 | ~0.01 |

| 14.0 | <0.001 | ~0.01 | ~0.71 | ~0.28 |

Visualization of Arsenous Acid Speciation

The following diagram, generated using the DOT language, illustrates the relationship between pH and the dominant species of arsenous acid in an aqueous solution.

A diagram illustrating the dominant species of arsenous acid at different pH ranges.

Experimental Protocols for pKa Determination

The determination of acid dissociation constants is a fundamental experimental procedure in chemistry. The two primary methods employed for determining the pKa of weak acids like arsenous acid are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This classical method involves titrating a solution of the weak acid with a strong base and monitoring the pH change.

Apparatus and Reagents:

-

pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10).

-

Magnetic stirrer and stir bar.

-

Burette (50 mL).

-

Beakers and volumetric flasks.

-

Standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Solution of arsenous acid of known concentration (e.g., 0.1 M).

-

Inert gas (e.g., nitrogen) for purging.

Experimental Workflow:

Workflow for pKa determination by potentiometric titration.

Procedure:

-

Preparation: Prepare a solution of arsenous acid of known concentration. Calibrate the pH meter using standard buffer solutions.

-

Setup: Place a known volume of the arsenous acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

-

Purging: To prevent interference from atmospheric carbon dioxide, purge the solution with an inert gas like nitrogen before and during the titration.

-

Titration: Add the standardized strong base solution in small, known increments from the burette. After each addition, allow the pH reading to stabilize and record the value.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The equivalence point is the point of steepest slope on the titration curve. The pKa is the pH at the half-equivalence point (i.e., at half the volume of titrant required to reach the equivalence point).

UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Apparatus and Reagents:

-

UV-Vis spectrophotometer.

-

Quartz cuvettes.

-

pH meter.

-

A series of buffer solutions with known pH values spanning the expected pKa range.

-

A stock solution of arsenous acid.

Experimental Workflow:

Workflow for pKa determination by UV-Vis spectrophotometry.

Procedure:

-

Sample Preparation: Prepare a series of solutions containing the same concentration of arsenous acid in different buffer solutions of known pH.

-

Spectral Measurement: Measure the UV-Vis absorbance spectrum for each solution.

-

Data Analysis: Identify a wavelength where the absorbance of the protonated and deprotonated species differs significantly. Plot the absorbance at this wavelength against the pH of the solutions. The resulting plot will be a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

This in-depth guide provides the essential information for understanding and working with arsenous acid in aqueous systems. The provided data and protocols are fundamental for researchers and professionals who need to control or predict the behavior of arsenic in various applications.

References

Theoretical Modeling of Arsenous Acid's Molecular Geometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of the molecular geometry of arsenous acid, As(OH)₃. It delves into the computational methodologies used to determine its three-dimensional structure and presents key quantitative data derived from these models. This information is crucial for understanding the molecule's reactivity, intermolecular interactions, and its role in biological systems, which is of significant interest in toxicology and drug development.

Introduction to the Molecular Structure of Arsenous Acid

Arsenous acid, a pyramidal molecule, consists of a central arsenic atom bonded to three hydroxyl (-OH) groups.[1] Its geometry is a critical determinant of its chemical behavior. Valence Shell Electron Pair Repulsion (VSEPR) theory predicts a trigonal pyramidal shape due to the presence of a lone pair of electrons on the arsenic atom. Computational chemistry methods, particularly Density Functional Theory (DFT), provide a more precise and quantitative description of the molecular structure, including bond lengths and angles.

Theoretical Modeling Data

Computational studies, specifically those employing Density Functional Theory (DFT), have been instrumental in elucidating the fine details of arsenous acid's geometry. The following tables summarize the optimized geometric parameters for two low-energy conformers of arsenous acid in the gas phase, one with C₁ symmetry and another with C₃ symmetry. The C₁ symmetry conformation is reported to be slightly more stable.

Table 1: Calculated Bond Lengths of Arsenous Acid (Å)

| Bond | C₁ Symmetry | C₃ Symmetry |

| As-O₁ | 1.818 | 1.819 |

| As-O₂ | 1.818 | 1.819 |

| As-O₃ | 1.818 | 1.819 |

| O₁-H₁ | 0.975 | 0.975 |

| O₂-H₂ | 0.975 | 0.975 |

| O₃-H₃ | 0.975 | 0.975 |

Table 2: Calculated Bond Angles of Arsenous Acid (°)

| Angle | C₁ Symmetry | C₃ Symmetry |

| O₁-As-O₂ | 97.8 | 97.7 |

| O₁-As-O₃ | 97.8 | 97.7 |

| O₂-As-O₃ | 97.8 | 97.7 |

| As-O₁-H₁ | 115.8 | 115.7 |

| As-O₂-H₂ | 115.8 | 115.7 |

| As-O₃-H₃ | 115.8 | 115.7 |

Methodologies for Structural Determination

The determination of molecular geometry relies on both experimental techniques and computational modeling. While experimental data for gas-phase arsenous acid is scarce, the following sections detail the computational protocol for its theoretical modeling and a representative experimental protocol for a similar molecule using Gas Electron Diffraction (GED).

Computational Protocol: Density Functional Theory (DFT) Geometry Optimization

The geometric parameters presented in this guide are typically obtained through a computational procedure known as geometry optimization. This process seeks to find the arrangement of atoms that corresponds to the lowest energy state of the molecule.

A typical DFT-based geometry optimization workflow involves the following steps:

-

Initial Structure Definition: An initial guess of the molecular geometry is provided, often based on VSEPR theory or known structures of similar molecules. This is typically done using molecular modeling software.

-

Selection of Theoretical Method: A specific DFT functional (e.g., B3LYP, PBE0) is chosen. The functional approximates the exchange-correlation energy, a key component of the total electronic energy.

-

Choice of Basis Set: A basis set (e.g., 6-31G(d), cc-pVTZ) is selected. The basis set is a set of mathematical functions used to represent the atomic orbitals of the electrons in the molecule. The choice of basis set affects the accuracy and computational cost of the calculation.

-

Geometry Optimization Algorithm: An iterative algorithm, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, is employed. In each step, the forces on each atom are calculated. The atoms are then moved in a direction that reduces these forces, bringing the molecule closer to an energy minimum.

-

Convergence Criteria: The optimization process continues until the forces on the atoms and the change in energy between successive steps fall below predefined thresholds. This indicates that a stationary point on the potential energy surface has been reached.

-

Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum (and not a saddle point, i.e., a transition state), a vibrational frequency calculation is performed. A true minimum will have no imaginary frequencies.

Experimental Protocol: Gas Electron Diffraction (GED)

-

Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.[2]

-

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam. The electrons are scattered by the electric field of the atoms in the molecules.[2]

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera).[2] The intensity of the scattered electrons varies as a function of the scattering angle.

-

Data Reduction: The recorded diffraction pattern is digitized, and the intensity is converted into a function of the scattering variable, s. The experimental molecular scattering intensity is obtained by subtracting the atomic scattering background.[2]

-

Structural Refinement: A theoretical molecular scattering curve is calculated based on an assumed molecular geometry (bond lengths, bond angles). This theoretical curve is then fitted to the experimental data by adjusting the geometric parameters in a least-squares refinement process until the best agreement is achieved.

Visualizing the Molecular Geometry

The following diagram illustrates the optimized trigonal pyramidal geometry of the C₁ symmetry conformer of arsenous acid, with key geometric parameters labeled.

Conclusion

The theoretical modeling of arsenous acid's molecular geometry, primarily through DFT calculations, provides a detailed and quantitative understanding of its structure. The data and methodologies presented in this guide are fundamental for researchers in computational chemistry, toxicology, and drug development. A precise knowledge of the molecular geometry is the first step towards understanding and predicting the reactivity, spectroscopic properties, and biological interactions of this important arsenic compound. Further experimental validation, for instance through gas-phase spectroscopic techniques, would be valuable to corroborate and refine these theoretical models.

References

The Hydrolysis of Arsenic Trioxide to Arsenous Acid: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the hydrolysis of arsenic trioxide (As₂O₃) to form arsenous acid (H₃AsO₃), a reaction of critical importance in fields ranging from environmental science to drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of quantitative data, detailed experimental protocols, and visualizations of the underlying chemical and biological pathways.

Executive Summary

Arsenic trioxide, a compound with a storied history, is an amphoteric oxide that, upon dissolution in water, undergoes hydrolysis to form the weak, tribasic arsenous acid. This process is fundamental to the environmental fate of arsenic and is the first step in the mechanism of action for its therapeutic applications, most notably in the treatment of acute promyelocytic leukemia (APL). Understanding the kinetics, thermodynamics, and influencing factors of this hydrolysis is paramount for predicting its behavior and harnessing its properties. This guide summarizes the key quantitative data, provides detailed experimental methodologies for its study, and visualizes the relevant chemical and biological processes.

Quantitative Data on Arsenic Trioxide Hydrolysis

The hydrolysis of arsenic trioxide is a slow process, often requiring extended periods to reach equilibrium[1]. The dissolution and subsequent equilibrium are influenced by temperature, pH, and the crystalline form of the arsenic trioxide.

Reaction Equation:

The overall reaction for the hydrolysis of the dimeric form of arsenic trioxide is:

As₂O₃(s) + 3H₂O(l) ⇌ 2H₃AsO₃(aq)

In aqueous solution, arsenous acid exists in equilibrium with its conjugate bases. The speciation is pH-dependent.

Solubility of Arsenic Trioxide

The solubility of the cubic form of arsenic trioxide in water increases with temperature.

| Temperature (°C) | Solubility (g / 100 g H₂O) |

| 0 | 1.2[1] |

| 25 | 2.1[1] |

| 75 | 5.6[1] |

Acid Dissociation Constants of Arsenous Acid

Arsenous acid (As(OH)₃) is a weak acid with successive pKa values.

| Dissociation Step | pKa Value |

| pKa₁ | 9.23[1] |

| pKa₂ | 12.13[1] |

| pKa₃ | 13.40[1] |

Thermodynamic and Kinetic Parameters

While comprehensive thermodynamic and kinetic data for the hydrolysis in pure water are not extensively reported in a single source, the following information provides key insights. The dissolution process is kinetically slow[1][2]. A study on the leaching of As₂O₃ from metallurgical dust reported an apparent activation energy of 36.08 kJ/mol for the dissolution process, suggesting a surface-controlled reaction mechanism[3].

Experimental Protocols

To investigate the hydrolysis of arsenic trioxide, a combination of dissolution rate studies and analytical quantification of the resulting arsenous acid is required.

Protocol for Determining the Dissolution Kinetics of Arsenic Trioxide

This protocol is adapted from methodologies for studying the dissolution of sparingly soluble minerals and metal oxides.

Objective: To determine the rate of dissolution of arsenic trioxide in an aqueous solution under controlled conditions.

Materials:

-

Arsenic trioxide (As₂O₃) powder of a specific crystalline form (e.g., arsenolite) and known particle size distribution.

-

Deionized water of high purity.

-

A temperature-controlled reaction vessel (e.g., a jacketed glass reactor) with a stirrer.

-

pH meter and probe.

-

Syringes and syringe filters (0.22 µm).

-

Analytical instrumentation for arsenic quantification (e.g., Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) with hydride generation).

Procedure:

-

Reactor Setup: Add a known volume of deionized water to the reaction vessel and allow it to equilibrate to the desired temperature (e.g., 25°C). Begin stirring at a constant rate to ensure a well-mixed system without causing significant abrasion of the solid particles.

-

Initiation of Dissolution: Introduce a precisely weighed amount of arsenic trioxide powder into the reactor. Start a timer immediately.

-

Sample Collection: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120, 240 minutes, and then at longer intervals for several days to approach equilibrium), withdraw an aliquot of the solution using a syringe.

-

Sample Preparation: Immediately filter the collected aliquot through a 0.22 µm syringe filter to remove any suspended As₂O₃ particles. This is crucial to quench the dissolution reaction in the collected sample.

-

Sample Analysis: Analyze the filtrate for the total dissolved arsenic concentration using a calibrated ICP-MS or HG-AAS.

-

Data Analysis: Plot the concentration of dissolved arsenic as a function of time. The initial slope of this curve can be used to determine the initial dissolution rate. The rate law and rate constant can be determined by fitting the experimental data to appropriate kinetic models.

Protocol for Quantification of Arsenous Acid by Titration

This method is suitable for determining the concentration of arsenous acid in a prepared solution.

Objective: To quantify the concentration of arsenous acid in an aqueous solution.

Materials:

-

A solution containing an unknown concentration of arsenous acid.

-

Standardized 0.05 M iodine (I₂) solution.

-

Sodium bicarbonate (NaHCO₃).

-

Starch indicator solution.

-

Burette, flasks, and pipettes.

Procedure:

-

Sample Preparation: Pipette a known volume (e.g., 25 mL) of the arsenous acid solution into an Erlenmeyer flask.

-

Buffering: Add approximately 1 g of sodium bicarbonate to the solution. The bicarbonate acts as a buffer to maintain a slightly alkaline pH, which is necessary for the reaction to proceed to completion.

-

Titration: Add a few drops of starch indicator solution. Titrate the solution with the standardized 0.05 M iodine solution from a burette until the first permanent blue-black color appears, indicating the endpoint.

-

Calculation: The concentration of arsenous acid can be calculated from the volume of iodine solution used, based on the stoichiometry of the reaction: H₃AsO₃ + I₂ + H₂O → H₃AsO₄ + 2HI

Mandatory Visualizations

Signaling Pathway of Arsenic Trioxide-Induced Apoptosis

Arsenic trioxide is a potent inducer of apoptosis, particularly in cancer cells. The hydrolysis product, arsenous acid, is the biologically active species that interacts with various intracellular targets. One of the key mechanisms involves the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.

Experimental Workflow for Studying Arsenic Trioxide Hydrolysis

The following diagram illustrates a typical workflow for the experimental investigation of arsenic trioxide hydrolysis kinetics.

References

arsenous acid stability and decomposition in aqueous solution

An In-depth Technical Guide on the Stability and Decomposition of Arsenous Acid in Aqueous Solution

Introduction

Arsenous acid, with the chemical formula H₃AsO₃, is an inorganic compound that exists in aqueous solutions.[1] It is formed when arsenic trioxide (As₂O₃) dissolves in water.[2][3] Despite its significance in environmental science, toxicology, and certain therapeutic applications, arsenous acid has not been isolated as a pure material.[1] Its behavior in aqueous media is complex, governed by factors such as pH, redox potential (Eh), and temperature. This guide provides a comprehensive overview of the stability, speciation, and decomposition of arsenous acid in aqueous solutions, intended for researchers, scientists, and professionals in drug development.

Chemical Properties and Speciation

Arsenous acid is a pyramidal molecule with three hydroxyl groups bonded to a central arsenic atom, correctly represented as As(OH)₃.[1] ¹H NMR studies of its aqueous solutions show a single signal, which is consistent with this high-symmetry structure.[1]

Acid-Base Equilibria

Arsenous acid is a weak tribasic acid that dissociates in water. The successive pKa values have been reported as 9.23, 12.13, and 13.40.[2] The speciation of arsenous acid is therefore highly dependent on the pH of the solution.

-

Below pH 9.2: The predominant species is the undissociated neutral molecule, H₃AsO₃ (arsenous acid).[4][5]

-

Between pH 9.2 and 12.1: The primary species is the dihydrogen arsenite ion, [AsO(OH)₂]⁻ or H₂AsO₃⁻.[1][4]

-

Between pH 12.1 and 13.4: The hydrogen arsenite ion, [AsO₂(OH)]²⁻ or HAsO₃²⁻, becomes significant.[1][6]

-

Above pH 13.4: The fully deprotonated arsenite ion, [AsO₃]³⁻, is the dominant form.[1][6]

The following diagram illustrates the pH-dependent speciation of arsenous acid.

Stability and Decomposition in Aqueous Solution

The stability of arsenous acid (As(III)) is critically influenced by the redox potential (Eh) and pH of the aqueous environment.[7]

Influence of Redox Potential (Eh) and pH

Redox potential and pH are the most important factors controlling arsenic speciation in water.[4][6][7]

-

Reducing Conditions: In anaerobic or reducing environments (low Eh), trivalent arsenic species (arsenites) are dominant.[5] The neutral H₃AsO₃ molecule is the main form up to a pH of about 9.[4][7]

-

Oxidizing Conditions: In oxygen-rich, aerobic environments (high Eh), pentavalent arsenic species (arsenates) are the dominant forms.[5] Under these conditions, arsenous acid (As(III)) is oxidized to arsenic acid (H₃AsO₄). Thermodynamic calculations suggest that in oxygenated ocean water, the ratio of arsenate to arsenite activity can be as high as 10²⁶:1.[2]

The diagram below illustrates the general relationship between redox potential and the primary arsenic species.

References

- 1. Arsenous acid - Wikipedia [en.wikipedia.org]

- 2. Chemistry of Arsenic - Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Arsenious Acid? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Solubility of Arsenous Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of arsenous acid (H₃AsO₃) in organic solvents. Given that arsenous acid exists in equilibrium with arsenic trioxide (As₂O₃) in the presence of water and is often studied in its anhydrous form, this guide considers data for both compounds as relevant to understanding the behavior of arsenous acid in non-aqueous media. The information presented herein is intended to support research, development, and formulation activities involving this compound.

Quantitative and Qualitative Solubility Data

The solubility of arsenous acid and its anhydrous form, arsenic trioxide, in organic solvents is generally low. Much of the available data is qualitative, with many common solvents being described as poor solvents for these compounds. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent Category | Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 g Solvent) | Observations & Citations |

| Alcohols | Ethanol (95%) | C₂H₅OH | Not Specified | Practically Insoluble | [1] |

| Amyl Alcohol | C₅H₁₁OH | Not Specified | Soluble (by extraction) | Extraction from aqueous solutions has been reported, indicating some degree of solubility[2] | |

| Polyols | Glycerol | C₃H₈O₃ | Not Specified | Slightly Soluble | [2][3] |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Not Specified | Practically Insoluble | [1] |

| Ketones | Acetone | (CH₃)₂CO | Not Specified | Data not available | Can be used as a co-solvent for reaction products of arsenous acid and glycerol[4] |

| Halogenated Hydrocarbons | Chloroform | CHCl₃ | Not Specified | Practically Insoluble | [3] |

It is important to note that arsenous acid can react with certain organic solvents, particularly alcohols in the presence of heat, to form arsenite esters. This is a chemical transformation rather than a simple dissolution. For instance, heating arsenous acid with ethanol can lead to the formation of triethyl arsenite.

Experimental Protocols for Solubility Determination

Given the limited availability of quantitative solubility data, researchers may need to determine the solubility of arsenous acid in specific organic solvents experimentally. A general methodology for this determination is outlined below.

Isothermal Equilibrium Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.

Materials and Equipment:

-

Arsenous acid (or arsenic trioxide) of known purity

-

Anhydrous organic solvent of interest

-

Constant temperature bath or incubator

-

Sealed, inert sample vials (e.g., glass ampoules or screw-cap vials with PTFE liners)

-

Magnetic stirrer and stir bars or a shaker

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Analytical balance

-

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Mass Spectrometry (ICP-MS) for arsenic quantification.

Procedure:

-

Sample Preparation: Add an excess amount of arsenous acid to a known volume or mass of the organic solvent in a sample vial. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature bath. Agitate the samples for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The rate of dissolution for arsenic trioxide can be very slow[2].

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. It is crucial to maintain the temperature during this step.

-

Sample Extraction: Carefully extract a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe. Immediately filter the solution through a syringe filter to remove any suspended particles.

-

Sample Analysis: Accurately weigh the filtered aliquot of the saturated solution. Dilute the sample with a suitable solvent (e.g., dilute nitric acid) to a concentration range appropriate for the analytical instrument.

-

Quantification: Determine the concentration of arsenic in the diluted sample using a calibrated ICP-AES or ICP-MS.

-

Calculation: Calculate the solubility of arsenous acid in the organic solvent, typically expressed in g/100 g of solvent.

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of arsenous acid solubility using the isothermal equilibrium method.

Caption: Workflow for isothermal solubility determination of arsenous acid.

This guide provides a foundational understanding of the solubility of arsenous acid in organic solvents. For specific applications, it is recommended to perform experimental determinations to obtain precise solubility data under the conditions of interest.

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. Chemistry of Arsenic - Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Arsenic Trioxide | As2O3 | CID 14888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DE678789C - Production of solutions of arsenic acid glycerol ester in organic liquids - Google Patents [patents.google.com]

Probing the Speciation of Arsenous Acid in Aqueous Solutions: A Technical Guide to Raman Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of Raman spectroscopy for the characterization of arsenous acid in aqueous solutions. Arsenic's speciation is critical to its toxicity, bioavailability, and chemical behavior, making its accurate determination essential in pharmaceutical development, environmental science, and toxicology. Raman spectroscopy offers a powerful, non-invasive analytical technique to probe the molecular structure and equilibria of arsenic species in their native aqueous environment.

Core Principles of Raman Spectroscopy of Arsenous Acid

Raman spectroscopy investigates the inelastic scattering of monochromatic light interacting with a sample. The resulting Raman spectrum reveals vibrational modes of molecules, providing a unique fingerprint of the chemical species present. In the context of arsenous acid (As(III)), Raman spectroscopy can distinguish between the neutral species, As(OH)₃, and its various deprotonated forms (arsenites) that coexist in solution depending on the pH.

Speciation and Equilibria of Arsenous Acid

In aqueous solutions, arsenous acid exists in a pH-dependent equilibrium between the neutral trigonal pyramidal As(OH)₃ molecule and its corresponding arsenite ions.[1] The predominant species in acidic to neutral solutions is As(OH)₃.[1] As the pH increases, successive deprotonation occurs, forming anions such as AsO(OH)₂⁻, AsO₂(OH)²⁻, and AsO₃³⁻.

The following diagram illustrates the fundamental equilibrium of arsenous acid in an aqueous solution.

Caption: Equilibrium of arsenous acid (As(OH)₃) and the arsenite ion (AsO(OH)₂⁻) in aqueous solution.

Quantitative Raman Data for Arsenous Acid Species

The identification and quantification of arsenous acid species by Raman spectroscopy are based on the characteristic vibrational frequencies of their As-O bonds. The following table summarizes key Raman bands reported in the literature for the primary arsenous acid species.

| Species | Raman Band (cm⁻¹) | Vibrational Assignment | Reference |

| As(OH)₃ | 710 | Symmetric As-OH stretch | [1] |

| AsO(OH)₂⁻ | 570 | Symmetric As-OH stretch | [1] |

| AsO₂(OH)²⁻ / AsO₃³⁻ | 750 - 790 | As-O stretching vibrations | [1] |

Note: The exact peak positions can vary slightly depending on factors such as concentration and the ionic strength of the solution.

Experimental Protocol: Raman Spectroscopy of Aqueous Arsenous Acid

The following outlines a generalized experimental workflow for the Raman spectroscopic analysis of arsenous acid solutions. This protocol is a synthesis of methodologies described in the scientific literature.[2][3][4]

Caption: Generalized experimental workflow for Raman analysis of arsenous acid solutions.

Detailed Methodologies

1. Sample Preparation:

-

Solution Preparation: Prepare aqueous solutions of arsenous acid by dissolving arsenic trioxide (As₂O₃) in deionized water.[1] Gentle heating may be required to facilitate dissolution. All solution preparation should be conducted in a well-ventilated area, such as a fume hood, due to the toxicity of arsenic compounds.

-

pH Adjustment: Adjust the pH of the solutions to the desired levels using appropriate acids (e.g., HCl) or bases (e.g., NaOH). The pH should be measured accurately using a calibrated pH meter.[4]

-

Anaerobic Conditions: For studies sensitive to oxidation, especially in sulfidic solutions, sample preparation and handling should be performed under an inert atmosphere, for instance, within a nitrogen-filled glove box.[3]

2. Instrumentation and Data Acquisition:

-

Raman Spectrometer: A typical Raman spectroscopy setup consists of a laser source, sample illumination optics, a monochromator, and a detector.[5]

-

Laser Source: An argon-ion laser (e.g., 514.5 nm line) is a common excitation source for Raman spectroscopy of aqueous solutions.[4]

-

Sample Holder: Aqueous samples are typically held in glass cuvettes or NMR tubes.[4]

-

Data Collection: The Raman scattered light is collected and directed to the monochromator, which disperses the light onto a detector (e.g., a CCD camera). To improve the signal-to-noise ratio, multiple scans are often co-added.[4]

-

Calibration: The spectrometer should be calibrated using a standard with known Raman peaks, such as toluene or a neon lamp.[4]

3. Data Analysis:

-

Spectral Processing: The raw Raman spectra are typically subjected to baseline correction to remove background fluorescence.

-

Peak Analysis: The corrected spectra are then analyzed to identify the positions, intensities, and widths of the Raman bands. This can be done using peak-fitting software.

-

Quantitative Analysis: The concentration of different arsenic species can be determined from the intensities of their characteristic Raman peaks. The intensity of a Raman band is generally linearly proportional to the concentration of the corresponding species.[6]

Applications in Research and Development

The ability to speciate arsenous acid in aqueous solutions using Raman spectroscopy has significant implications for various fields:

-

Pharmaceutical Development: Understanding the speciation of arsenic-based drugs in solution is crucial for determining their stability, formulation, and mechanism of action.

-

Toxicology: The toxicity of arsenic is highly dependent on its chemical form. Raman spectroscopy can aid in toxicological studies by identifying the specific arsenic species present under different physiological conditions.

-

Environmental Monitoring: This technique can be applied to monitor the fate and transport of arsenic in natural waters, providing insights into its biogeochemical cycling.[3]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Raman spectroscopic study of arsenite and thioarsenite species in aqueous solution at 25°C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hou.usra.edu [hou.usra.edu]

- 4. A Raman spectroscopic study of arsenite and thioarsenite species in aqueous solution at 25°C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Application of surface-enhanced Raman scattering to qualitative and quantitative analysis of arsenic species - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Thermodynamic Properties of Aqueous Arsenous Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of aqueous arsenous acid (H₃AsO₃), a compound of significant interest in environmental science, toxicology, and pharmacology. Understanding these properties is crucial for predicting its chemical behavior, speciation, and transport in aqueous environments, which is fundamental for risk assessment, the development of remediation strategies, and the formulation of arsenic-based therapeutics.

Thermodynamic Data of Aqueous Arsenous Acid

The thermodynamic properties of aqueous arsenous acid have been determined through various experimental techniques. The following tables summarize the key quantitative data available in the literature, providing a basis for computational modeling and experimental design.

Table 1: Dissociation Constants of Arsenous Acid (H₃AsO₃)

Arsenous acid is a weak triprotic acid, although in most environmentally and biologically relevant pH ranges, only the first dissociation is significant. The successive dissociation equilibria are as follows:

H₃AsO₃(aq) ⇌ H⁺(aq) + H₂AsO₃⁻(aq) (pKa₁) H₂AsO₃⁻(aq) ⇌ H⁺(aq) + HAsO₃²⁻(aq) (pKa₂) HAsO₃²⁻(aq) ⇌ H⁺(aq) + AsO₃³⁻(aq) (pKa₃)

The dissociation constants (pKa) are crucial for determining the speciation of arsenous acid at a given pH.

| Temperature (°C) | pKa₁ | pKa₂ | pKa₃ | Reference |

| 25 | 9.23 | 12.13 | 13.40 | [1][2] |

| 50 | 8.90 | - | - | [3] |

| 100 | 8.25 | - | - | [3] |

| 150 | 7.80 | - | - | [3] |

| 200 | 7.40 | - | - | [3] |

| 250 | 7.21 | - | - | [3] |

| 300 | 7.11 | - | - | [3] |

Note: The second and third dissociation constants are less well-characterized and are significant only at very high pH values.[4]

Table 2: Standard Molar Thermodynamic Properties of Aqueous Arsenous Acid (H₃AsO₃) at 298.15 K (25 °C) and 1 bar

This table presents the standard Gibbs free energy of formation (ΔGf°), standard enthalpy of formation (ΔHf°), and standard entropy (S°) for the undissociated aqueous arsenous acid species.

| Thermodynamic Property | Value | Units | Reference |

| ΔGf° | -639.85 ± 0.5 | kJ mol⁻¹ | |

| ΔHf° | -740.00 | kJ mol⁻¹ | [4] |

| S° | 203.7 | J K⁻¹ mol⁻¹ | [4] |

Experimental Protocols

The determination of the thermodynamic properties of aqueous arsenous acid requires precise and carefully controlled experimental procedures. Below are detailed methodologies for key experiments.

Determination of Dissociation Constants (pKa) by Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa of weak acids by monitoring the pH of a solution as a titrant of known concentration is added.

Materials and Equipment:

-

Arsenous acid solution of known approximate concentration (e.g., 0.01 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free

-

pH meter with a glass electrode and a reference electrode (or a combination electrode)

-

Magnetic stirrer and stir bar

-

Calibrated burette

-

Volumetric flasks and pipettes

-

Thermostated water bath

-

Inert gas (e.g., nitrogen or argon) for purging

Procedure:

-

Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature.

-

Sample Preparation: Prepare a solution of arsenous acid of known volume and approximate concentration in a beaker. Dilute with deionized water to ensure the electrode is properly submerged.

-

Inert Atmosphere: Purge the solution with an inert gas for about 15-20 minutes before and during the titration to remove dissolved carbon dioxide, which can interfere with the measurement by forming carbonic acid.

-

Titration:

-

Immerse the pH electrode and the tip of the burette into the arsenous acid solution.

-

Begin stirring the solution gently.

-

Record the initial pH of the solution before adding any titrant.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

-

As the pH begins to change more rapidly, decrease the increment size to accurately capture the equivalence point.

-

Continue the titration well past the equivalence point(s).

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to obtain the titration curve.

-

The pKa₁ can be determined from the pH at the half-equivalence point.

-

For more accurate determination, calculate the first and second derivatives of the titration curve. The peak of the first derivative plot (ΔpH/ΔV vs. V) or the zero crossing of the second derivative plot (Δ²pH/ΔV² vs. V) corresponds to the equivalence point.

-

Determination of Enthalpy of Dissociation by Flow Calorimetry

Flow calorimetry measures the heat evolved or absorbed during a chemical reaction or mixing process under continuous flow conditions. This method can be used to determine the enthalpy of neutralization, from which the enthalpy of dissociation can be derived.

Materials and Equipment:

-

Flow calorimeter with a mixing cell

-

High-precision pumps (e.g., syringe or peristaltic pumps)

-

Thermostated water bath to control the temperature of the reactants and the calorimeter

-

Arsenous acid solution of known concentration

-

Sodium hydroxide solution of known concentration

-

Data acquisition system

Procedure:

-

System Calibration: Calibrate the calorimeter by a known chemical reaction with a well-defined enthalpy change (e.g., the neutralization of HCl with NaOH) or by electrical calibration (Joule heating).

-

Reactant Preparation: Prepare stock solutions of arsenous acid and NaOH of known concentrations.

-

Temperature Equilibration: Pass the reactant solutions through heat exchangers immersed in a thermostated bath to ensure they are at the desired reaction temperature before mixing.

-

Measurement:

-

Pump the arsenous acid and NaOH solutions at precisely known and constant flow rates into the mixing cell of the calorimeter.

-

The reaction (neutralization) occurs in the mixing cell, generating a heat flow that is measured by the calorimeter's sensors (e.g., thermopiles).

-

Record the heat flow signal until a steady state is reached.

-

Stop the flow of one reactant (e.g., NaOH) while maintaining the flow of the other to measure the heat of dilution of the arsenous acid solution. This is subtracted from the total heat effect.

-

-

Data Analysis:

-

The enthalpy of neutralization (ΔHneut) is calculated from the steady-state heat flow, the flow rates, and the concentrations of the reactants.

-

The enthalpy of dissociation (ΔHdiss) of arsenous acid can then be calculated using the following relationship: ΔHdiss = ΔHneut - ΔHw where ΔHw is the well-known enthalpy of neutralization of a strong acid with a strong base (enthalpy of formation of water).

-

Visualizations

Dissociation Pathway of Arsenous Acid

The following diagram illustrates the stepwise dissociation of arsenous acid in an aqueous solution as the pH increases.

Caption: Stepwise dissociation of arsenous acid in aqueous solution.

This guide provides foundational knowledge and methodologies for researchers and professionals working with aqueous arsenous acid. The presented data and protocols are essential for accurate modeling of its behavior in various systems and for the development of related technologies.

References

Methodological & Application

Application Notes and Protocols for the Safe Handling and Disposal of Arsenous Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenous acid (As(OH)₃), also known as arsenious acid, is a weak inorganic acid that is commonly derived from the dissolution of arsenic trioxide (As₂O₃) in water.[1] While utilized in various research and industrial applications, including as a precursor in the synthesis of some pharmaceuticals and as a standard in analytical chemistry, arsenous acid and its related compounds are extremely toxic and carcinogenic.[2][3] Strict adherence to safety protocols is imperative to minimize exposure risks and ensure the safe disposal of waste.

These application notes provide comprehensive procedures for the safe handling, emergency management, and ultimate disposal of arsenous acid in a laboratory setting.

Hazard Identification and Classification

Arsenous acid and inorganic arsenic compounds are classified as highly hazardous substances.

-

Acute Toxicity: Fatal if swallowed, toxic if inhaled.[4] Ingestion can lead to severe gastrointestinal distress, cardiac disturbances, and damage to the liver and kidneys.[2]

-

Carcinogenicity: Classified as a Group 1 carcinogen by IARC ("carcinogenic to humans") and a known human carcinogen by NTP and ACGIH.[2][3]

-

Corrosivity: Causes severe skin irritation and eye damage.[2]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for arsenous acid and related inorganic arsenic compounds.

Table 1: Physical and Chemical Properties of Arsenous Acid

| Property | Value | Reference |

| Chemical Formula | AsH₃O₃ or As(OH)₃ | [5] |

| Molecular Weight | 125.94 g/mol | [3] |

| CAS Number | 13464-58-9 | [5] |

| Appearance | Exists in aqueous solution; derived from white solid arsenic trioxide | [1] |

| Solubility in Water | Arsenic trioxide is sparingly soluble, forming arsenous acid | [1] |

| Acidity (pKa) | pKa₁ = 9.2 |

Table 2: Occupational Exposure Limits for Inorganic Arsenic (as As)

| Agency / Organization | Limit Type | Value | Reference |

| OSHA | Permissible Exposure Limit (PEL) | 10 µg/m³ (8-hr TWA) | [6][7] |

| NIOSH | Recommended Exposure Limit (REL) | 2 µg/m³ (15-min Ceiling) | [7] |

| ACGIH | Threshold Limit Value (TLV) | 0.01 mg/m³ (8-hr TWA) | [7][8] |

| NIOSH | Immediately Dangerous to Life or Health (IDLH) | 5 mg/m³ | [7] |

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; C: Ceiling Limit

Table 3: Acute Toxicity Data for Arsenic Trioxide (Anhydride of Arsenous Acid)

| Test Type | Species | Value | Reference |

| LD₅₀ Oral | Rat | 10 mg/kg | [2] |

| LD₅₀ Oral | Mouse | 20 mg/kg | [2] |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to the following procedures is mandatory when working with arsenous acid.

Engineering Controls

-

All work involving arsenous acid solutions or arsenic trioxide powder must be conducted in a certified chemical fume hood with a face velocity of at least 100 fpm.[9]

-

A designated "Arsenic Work Area" should be clearly labeled within the laboratory. All equipment used in this area must be considered contaminated and decontaminated before removal.[10]

Personal Protective Equipment (PPE)

-

Hand Protection: Wear double nitrile gloves. Change gloves immediately if contaminated, torn, or punctured.

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For procedures with a higher risk of splashing, a chemically resistant apron should be worn.[10]

Emergency Procedures

Spill Response

Immediate and correct response to a spill is critical to prevent exposure.

-

Small Spill (<50 mL in a fume hood):

-

Ensure PPE is worn.

-

Absorb the spill with a chemical absorbent pad or vermiculite.

-

Gently sweep the absorbed material into a labeled hazardous waste container.

-

Decontaminate the area with a 10% bleach solution, followed by a water rinse.

-

Dispose of all cleanup materials as hazardous arsenic waste.[9]

-

-

Large Spill (>50 mL or any spill outside a fume hood):

-

Evacuate the immediate area and alert personnel.

-

Restrict access to the area.

-

Contact the institution's Environmental Health & Safety (EHS) department immediately.[9]

-

Do not attempt to clean up a large spill without specialized training and equipment.

-

References

- 1. Arsenic - Wikipedia [en.wikipedia.org]

- 2. lewisu.edu [lewisu.edu]

- 3. Arsenous acid | AsH3O3 | CID 545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. CharChem. Arsenous acid [easychem.org]

- 6. osha.gov [osha.gov]

- 7. Arsenic - IDLH | NIOSH | CDC [cdc.gov]

- 8. Table 8-1, Regulations and Guidelines Applicable to Arsenic and Arsenic Compounds - TOXICOLOGICAL PROFILE FOR ARSENIC - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. wcu.edu [wcu.edu]

- 10. drexel.edu [drexel.edu]

Application Notes and Protocols for Preparing Arsenous Acid Solutions in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenous acid (H₃AsO₃), often used in the form of its salt, sodium arsenite (NaAsO₂), is a well-documented cytotoxic agent that induces cellular stress and apoptosis. Its ability to modulate key signaling pathways has made it a valuable tool in cancer research and drug development for studying stress responses and inducing cell death. This document provides detailed application notes and protocols for the preparation and use of arsenous acid solutions in cell culture experiments.

Mechanism of Action

Arsenous acid exerts its cytotoxic effects through a multi-faceted mechanism. It readily enters cells and interacts with sulfhydryl groups on proteins, leading to enzyme inhibition and disruption of cellular processes. A primary consequence of arsenous acid exposure is the generation of reactive oxygen species (ROS), which induces oxidative stress.[1] This oxidative stress, in turn, activates several signaling pathways, including the heat shock response and the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to apoptosis.[1][2]

Data Presentation

The cytotoxic effects of sodium arsenite vary across different cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound. Below is a summary of reported IC50 values for sodium arsenite in various human cancer cell lines.

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| MCF-7 | Breast Cancer | 24 | 35 |

| Jurkat | T-cell Leukemia | 24 | 45 |

| T24 | Bladder Carcinoma | 72 | ~2-5 |

| NCI-60 Panel | Various | 48 | Varies |

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and the specific lot of reagents. It is recommended to determine the IC50 for your specific cell line and experimental setup.

Experimental Protocols

Preparation of a 100 mM Sodium Arsenite Stock Solution

This protocol describes the preparation of a 100 mM stock solution of sodium arsenite, which can be further diluted to the desired working concentration.

Materials:

-

Sodium arsenite (NaAsO₂, powdered form)

-

Sterile, distilled water or deionized water

-

Sterile 15 mL or 50 mL conical tubes

-

0.22 µm sterile syringe filter

-

Sterile syringes

-

Personal Protective Equipment (PPE): Lab coat, gloves, and safety glasses

Procedure:

-

Safety First: Always handle sodium arsenite in a certified chemical fume hood. Wear appropriate PPE at all times.

-

Weighing: Accurately weigh out 129.9 mg of sodium arsenite powder.

-

Dissolving: Transfer the powder to a sterile 15 mL conical tube. Add 10 mL of sterile, distilled water to the tube.

-

Mixing: Vortex the solution until the sodium arsenite is completely dissolved.

-

Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new, sterile conical tube.

-

Labeling and Storage: Clearly label the tube with "100 mM Sodium Arsenite Stock," the date of preparation, and your initials. Store the stock solution at room temperature (15-25°C). The solution is stable for several months when stored properly.[3]

Protocol for Treating Cells with Arsenous Acid

This protocol provides a general procedure for treating adherent cells in culture with arsenous acid.

Materials:

-

Cultured cells in multi-well plates or flasks

-

Complete cell culture medium

-

100 mM Sodium Arsenite Stock Solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Incubator (37°C, 5% CO₂)

-

Pipettes and sterile tips

Procedure:

-

Cell Seeding: Seed cells at the desired density in your chosen culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Preparation of Working Solution: On the day of the experiment, prepare the desired concentration of sodium arsenite by diluting the 100 mM stock solution in complete cell culture medium. For example, to prepare a 100 µM working solution, add 10 µL of the 100 mM stock solution to 10 mL of complete culture medium.

-

Treatment:

-

Aspirate the old medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add the appropriate volume of the prepared arsenous acid working solution to each well or flask.

-

Include a vehicle control (cells treated with medium containing the same concentration of the solvent used for the stock solution, in this case, water).

-

-

Incubation: Return the cells to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as viability assays (e.g., MTT, trypan blue), apoptosis assays (e.g., Annexin V/PI staining), Western blotting for protein expression, or RNA extraction for gene expression analysis.

Mandatory Visualizations

Below are diagrams illustrating key aspects of working with arsenous acid in cell culture.

References

Application Notes and Protocols for the Quantification of Arsenous Acid in Water

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of arsenous acid (As(III)), a toxic inorganic form of arsenic, in water samples. The accurate determination of arsenous acid is critical for environmental monitoring, water quality assessment, and in various stages of drug development where arsenic-containing compounds may be present as impurities or active ingredients.

Introduction

Arsenic contamination in water sources poses a significant global health risk.[1][2] Inorganic arsenic, particularly arsenous acid (As(III)) and arsenic acid (As(V)), are the most toxic forms.[1][2] The World Health Organization (WHO) and the United States Environmental Protection Agency (US-EPA) have set a maximum permissible limit of 10 parts per billion (ppb) for total arsenic in drinking water.[1][2] Therefore, sensitive and reliable analytical methods are essential for the quantification of arsenic species at trace levels.

This document outlines several established analytical techniques for arsenic quantification, with a focus on methods that can differentiate between As(III) and As(V). The selection of an appropriate method depends on factors such as the required sensitivity, sample matrix, available instrumentation, and the need for speciation analysis.

Analytical Methods Overview

Several analytical techniques are employed for the quantification of arsenic in water. These can be broadly categorized into spectroscopic, electrochemical, and chromatographic methods.

-

Spectroscopic Methods: These are the most common techniques for total arsenic determination and include Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma (ICP) based methods.

-

Electrochemical Methods: Voltammetric techniques are highly sensitive for the direct measurement of electroactive species like As(III).

-

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detector like ICP-MS is the gold standard for arsenic speciation analysis.

The following sections provide detailed protocols and quantitative data for selected methods.

Quantitative Data Summary

The table below summarizes the performance of various analytical methods for arsenic quantification, providing a basis for comparison.

| Analytical Method | Analyte | Typical Limit of Detection (LOD) | Key Advantages | Key Disadvantages |

| Hydride Generation Atomic Absorption Spectrometry (HG-AAS) | Total Inorganic Arsenic | ~1 µg/L[3] | Good sensitivity, widely available | Does not directly speciate As(III) and As(V) without pre-treatment |

| Graphite Furnace Atomic Absorption Spectrometry (GFAA) | Total Arsenic | < 1 µg/L | High sensitivity | Susceptible to matrix interferences |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Total Arsenic | 0.1 µg/L (can be 0.01 µg/L with HG)[4] | Excellent sensitivity, multi-element capability | High initial instrument cost, potential for chloride interference[3] |

| Anodic Stripping Voltammetry (ASV) | As(III) | 0.19 - 0.5 µg/L[5] | High sensitivity for As(III), portable instrumentation available, low cost[6] | Sensitive to sample matrix, may require optimization for different water types |

| High-Performance Liquid Chromatography - ICP-MS (HPLC-ICP-MS) | As(III), As(V), Organic Arsenic Species | ng/L range[4] | Gold standard for speciation, high sensitivity and selectivity | Complex instrumentation, higher operational cost |

| Colorimetric Methods (e.g., Leucomalachite Green) | Total Arsenic | ppb range | Simple, low cost, suitable for field screening | Lower sensitivity and selectivity compared to instrumental methods |

Experimental Protocols

Speciation of Arsenous Acid (As(III)) and Arsenic Acid (As(V)) by HPLC-ICP-MS

This method allows for the separation and quantification of different arsenic species in a water sample.

Principle: High-performance liquid chromatography separates the different arsenic species based on their interaction with a stationary phase. The separated species are then introduced into an inductively coupled plasma mass spectrometer, where they are atomized, ionized, and detected based on their mass-to-charge ratio.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Anion-exchange column

-

Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

Reagents:

-

Deionized water (18 MΩ·cm)

-

Mobile phase (e.g., ammonium nitrate or ammonium phosphate buffer, pH adjusted)

-

Arsenic species standards (As(III), As(V), DMA, MMA)

Procedure:

-

Sample Preparation: Filter water samples through a 0.45 µm filter to remove particulate matter.[7] Acidify the sample for preservation if necessary.[7]

-

Chromatographic Separation:

-

Set up the HPLC system with the anion-exchange column.

-

Equilibrate the column with the mobile phase.

-

Inject a known volume of the prepared sample into the HPLC.

-

Run the chromatogram according to the optimized method to separate the arsenic species.

-

-

ICP-MS Detection:

-

The eluent from the HPLC is directly introduced into the ICP-MS nebulizer.

-

The ICP-MS is tuned and calibrated for arsenic detection at m/z 75.

-

Monitor the signal intensity for arsenic as a function of time to obtain the chromatogram.

-

-

Quantification:

-

Prepare calibration standards containing known concentrations of each arsenic species.

-

Run the calibration standards through the HPLC-ICP-MS system.

-

Construct a calibration curve for each species by plotting the peak area against the concentration.

-

Determine the concentration of each arsenic species in the sample by comparing its peak area to the calibration curve.

-

Workflow Diagram:

Caption: Workflow for arsenic speciation analysis by HPLC-ICP-MS.

Quantification of Arsenous Acid (As(III)) by Anodic Stripping Voltammetry (ASV)

ASV is a highly sensitive electrochemical technique for the direct determination of As(III).

Principle: This technique involves two steps. First, As(III) in the sample is pre-concentrated onto the surface of a working electrode (e.g., a gold electrode) by applying a negative potential. This reduces As(III) to As(0). In the second step, the potential is scanned in the positive direction, which strips (oxidizes) the deposited arsenic back into solution, generating a current peak whose height is proportional to the concentration of As(III) in the sample.[6]

Instrumentation:

-

Potentiostat/Galvanostat

-

Electrochemical cell with a three-electrode system:

-

Working electrode (e.g., gold or gold-modified electrode)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

-

Reagents:

-

Supporting electrolyte (e.g., hydrochloric acid solution)

-

As(III) standard solution

Procedure:

-

Sample Preparation: Acidify the water sample with the supporting electrolyte.

-

Pre-concentration (Deposition):

-

Immerse the electrodes in the prepared sample.

-

Apply a negative deposition potential (e.g., -0.7 V) for a specific time (e.g., 60-300 seconds) while stirring the solution. This allows for the reduction and accumulation of As(III) onto the working electrode.

-

-

Stripping (Measurement):

-

Stop the stirring and allow the solution to become quiescent.

-

Scan the potential from the deposition potential towards a more positive potential (e.g., +0.9 V).

-

Record the resulting current-voltage curve (voltammogram). A peak corresponding to the oxidation of arsenic will appear.

-

-

Quantification:

-

Measure the height or area of the arsenic stripping peak.

-

Use the standard addition method for accurate quantification. Add known amounts of As(III) standard to the sample and record the increase in the peak signal.

-

Plot the peak signal versus the added standard concentration and extrapolate to the x-intercept to determine the initial As(III) concentration in the sample.

-

Workflow Diagram:

Caption: Workflow for As(III) quantification by Anodic Stripping Voltammetry.

Total Inorganic Arsenic Determination by Hydride Generation Atomic Absorption Spectrometry (HG-AAS)

This is a widely used and sensitive method for the determination of total inorganic arsenic.

Principle: Inorganic arsenic species (As(III) and As(V)) in the sample are chemically reduced to volatile arsine gas (AsH₃) using a reducing agent, typically sodium borohydride in an acidic medium. The arsine gas is then swept by an inert gas stream into a heated quartz cell placed in the light path of an atomic absorption spectrometer. The high temperature in the cell atomizes the arsine, and the resulting arsenic atoms absorb light at a characteristic wavelength (193.7 nm). The amount of light absorbed is proportional to the total inorganic arsenic concentration in the original sample. To determine only As(III), the reduction can be performed under controlled pH conditions without a pre-reduction step. For total inorganic arsenic, a pre-reduction step (e.g., with potassium iodide) is required to convert As(V) to As(III) before the hydride generation.

Instrumentation:

-

Atomic Absorption Spectrometer (AAS) with an arsenic hollow cathode lamp

-

Hydride generation system

-

Heated quartz atomizer tube

Reagents:

-

Hydrochloric acid (HCl)

-

Sodium borohydride (NaBH₄) solution

-

Potassium iodide (KI) solution (for total inorganic arsenic)

-

Arsenic standard solutions

Procedure:

-

Sample Preparation: Acidify the water sample with HCl.

-

Pre-reduction (for total inorganic arsenic): Add KI solution to the acidified sample and allow it to react for a sufficient time to reduce As(V) to As(III).

-

Hydride Generation:

-

Introduce the prepared sample into the hydride generation system.

-

Continuously pump the sample and the NaBH₄ solution into a reaction coil where they mix.

-

The generated arsine gas is separated from the liquid phase in a gas-liquid separator.

-

-

Atomization and Detection:

-

An inert gas (e.g., argon) carries the arsine gas into the heated quartz tube in the AAS.

-

The arsine is atomized, and the absorbance at 193.7 nm is measured.

-

-

Quantification:

-

Prepare a series of arsenic calibration standards.

-

Analyze the standards using the same procedure as the samples.

-

Create a calibration curve by plotting absorbance versus arsenic concentration.

-

Determine the arsenic concentration in the sample from the calibration curve.

-

Logical Relationship Diagram:

References

- 1. Review of analytical techniques for arsenic detection and determination in drinking water - Environmental Science: Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]

- 3. Page 7: Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Arsenic - Canada.ca [canada.ca]

- 4. Arsenic in drinking-water - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. planetary.chem.tufts.edu [planetary.chem.tufts.edu]

- 6. researchgate.net [researchgate.net]

- 7. canadacommons.ca [canadacommons.ca]

Using Arsenous Acid as a Positive Control in Toxicity Assays

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenous acid (H₃AsO₃), commonly administered in the form of arsenic trioxide (As₂O₃), is a well-established cytotoxic agent widely employed as a positive control in a variety of toxicity and cell viability assays. Its potent and multifaceted mechanism of action, primarily involving the induction of oxidative stress and apoptosis, ensures a robust and reproducible toxic response across a broad range of cell types. These characteristics make it an invaluable tool for validating assay performance, assessing cellular resistance, and providing a benchmark for evaluating the cytotoxic potential of novel compounds.

Mechanism of Action

Arsenous acid exerts its cytotoxic effects through several key mechanisms:

-